molecular formula C10H15N3O B1393068 [1-(Pyrazin-2-yl)piperidin-4-yl]methanol CAS No. 1249377-81-8

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol

Cat. No.: B1393068
CAS No.: 1249377-81-8
M. Wt: 193.25 g/mol
InChI Key: TVRFEIDTLRYRBO-UHFFFAOYSA-N
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Description

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanol” is a compound that belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

The synthesis of this compound has been explored in the context of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 . This indicates that the compound has a molecular weight of 193.25 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 193.25 . The compound’s InChI code is 1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques and Crystal Structure Analysis : A variety of compounds related to [1-(Pyrazin-2-yl)piperidin-4-yl]methanol have been synthesized and analyzed for their crystal structures, demonstrating diverse molecular conformations and interactions. For instance, compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized using specific condensation reactions. Their structures were characterized using X-ray crystallography, revealing details like chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008); (Benakaprasad et al., 2007).

  • Characterization and Spectral Analysis : Other derivatives, like 1-(pyrazin-2-yl) piperidin-2-ol, were synthesized and characterized through techniques like IR, Raman, NMR, and UV-Vis spectroscopy. Theoretical analyses using density functional theory (DFT) were employed to understand the optimized geometry, vibrational bands, and electronic properties of these compounds (Suresh et al., 2015).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Properties : Some derivatives of diphenyl(piperidin-4-yl)methanol have shown promising antimicrobial properties. Synthesized compounds were screened for their activity against various pathogens, indicating their potential in developing new antimicrobial agents (Patel, 2018).

  • Antiproliferative Effects : Similarly, compounds like diphenyl(sulphonylpiperidin-4-yl)methanol derivatives demonstrated antiproliferative effects against several human carcinoma cell lines, suggesting their potential use in cancer therapy (Prasad et al., 2010).

Theoretical and Computational Studies

  • Theoretical Calculations and Molecular Interactions : Extensive theoretical and computational studies, such as density functional theory calculations and molecular interaction analyses, have been conducted on various derivatives. These studies provide valuable insights into the molecular properties and potential interactions of these compounds, which are crucial for their applications in scientific research (Karthik et al., 2021).

Safety and Hazards

The safety information for this compound indicates that it has the following hazard statements: H315, H319, H335 . This means that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for signal transduction . Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events . This compound may also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. For instance, this compound may be transported across cell membranes by active transport mechanisms, ensuring its proper distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFEIDTLRYRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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